Cas no 144332-60-5 (N-Carbobenzyloxy-n,2-dimethylalanine)

N-Carbobenzyloxy-n,2-dimethylalanine 化学的及び物理的性質
名前と識別子
-
- Alanine,N,2-dimethyl-N-[(phenylmethoxy)carbonyl]-
- 2-methyl-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid
- Z-N,2-Dimethylalanine
- Z-N-Me-Aib-OH
- Z-N-METHYL-A-AMINOISOBUTYRIC ACID
- Z-N-methyl-α-aminoisobutyric acid
- N-Cbz-N,2-dimethylalanine
- N-Benzyloxycarbonyl-N-methyl-a-aminoisobutyric acid
- EN300-6509314
- QCDSXBNEBTVGTP-UHFFFAOYSA-N
- MFCD00191898
- n-benzyloxycarbonyl-n-methyl alpha-amino isobutyric acid
- 2-(((Benzyloxy)carbonyl)(methyl)amino)-2-methylpropanoic acid
- CS-0272360
- AKOS009156776
- Alanine, N,2-dimethyl-N-[(phenylmethoxy)carbonyl]-
- DTXSID70352947
- 2-{[(benzyloxy)carbonyl](methyl)amino}-2-methylpropanoic acid
- AT16599
- SCHEMBL1285759
- AS-68641
- Z-N-methyl-alpha-aminoisobutyric acid
- 2-((benzyloxycarbonyl)(methyl)amino)-2-methylpropanoic acid
- Z-N-Me-Aib-OH, 98%
- N-CARBOBENZYLOXY-N,2-DIMETHYLALANINE
- 144332-60-5
- N-Carbobenzyloxy-n,2-dimethylalanine
-
- MDL: MFCD00191898
- インチ: 1S/C13H17NO4/c1-13(2,11(15)16)14(3)12(17)18-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,16)
- InChIKey: QCDSXBNEBTVGTP-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 251.11600
- どういたいしつりょう: 251.11575802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 308
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 66.8Ų
じっけんとくせい
- 色と性状: 淡黄色粉末
- 密度みつど: 1.195
- ゆうかいてん: 135-138 °C (lit.)
- ふってん: 394.8°Cat760mmHg
- フラッシュポイント: 192.6°C
- 屈折率: 1.54
- PSA: 66.84000
- LogP: 2.11820
- ようかいせい: 未確定
N-Carbobenzyloxy-n,2-dimethylalanine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Carbobenzyloxy-n,2-dimethylalanine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-286933A-5g |
Z-N-methyl-alpha-aminoisobutyric acid, |
144332-60-5 | 5g |
¥1128.00 | 2023-09-05 | ||
Enamine | EN300-6509314-0.1g |
2-{[(benzyloxy)carbonyl](methyl)amino}-2-methylpropanoic acid |
144332-60-5 | 0.1g |
$640.0 | 2023-05-23 | ||
abcr | AB314034-5 g |
N-Carbobenzyloxy-n,2-dimethylalanine, 95%; . |
144332-60-5 | 95% | 5g |
€203.70 | 2023-04-26 | |
Enamine | EN300-6509314-0.05g |
2-{[(benzyloxy)carbonyl](methyl)amino}-2-methylpropanoic acid |
144332-60-5 | 0.05g |
$612.0 | 2023-05-23 | ||
eNovation Chemicals LLC | Y1253886-5g |
Alanine, N,2-dimethyl-N-[(phenylmethoxy)carbonyl]- |
144332-60-5 | 99% (HPLC) | 5g |
$190 | 2024-06-08 | |
Enamine | EN300-6509314-10.0g |
2-{[(benzyloxy)carbonyl](methyl)amino}-2-methylpropanoic acid |
144332-60-5 | 10g |
$3131.0 | 2023-05-23 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I167310-1g |
Z-N-Me-Aib-OH |
144332-60-5 | 98% | 1g |
¥199.90 | 2023-09-02 | |
SHENG KE LU SI SHENG WU JI SHU | sc-286933-1 g |
Z-N-methyl-alpha-aminoisobutyric acid, |
144332-60-5 | 1g |
¥286.00 | 2023-07-11 | ||
abcr | AB314034-5g |
N-Carbobenzyloxy-n,2-dimethylalanine, 95%; . |
144332-60-5 | 95% | 5g |
€203.70 | 2025-02-15 | |
SHENG KE LU SI SHENG WU JI SHU | sc-286933-1g |
Z-N-methyl-alpha-aminoisobutyric acid, |
144332-60-5 | 1g |
¥286.00 | 2023-09-05 |
N-Carbobenzyloxy-n,2-dimethylalanine 関連文献
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
6. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
N-Carbobenzyloxy-n,2-dimethylalanineに関する追加情報
Comprehensive Overview of N-Carbobenzyloxy-N,2-dimethylalanine (CAS No. 144332-60-5): Properties, Applications, and Industry Insights
N-Carbobenzyloxy-N,2-dimethylalanine (CAS No. 144332-60-5) is a specialized N-protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical research. This compound, often abbreviated as Cbz-N,2-dimethylalanine, serves as a critical building block in the development of bioactive molecules. Its unique carbobenzyloxy (Cbz) protecting group ensures selective reactivity, making it indispensable in solid-phase peptide synthesis (SPPS) and medicinal chemistry.
The growing demand for custom peptide synthesis and drug discovery has propelled interest in N-Carbobenzyloxy-N,2-dimethylalanine. Researchers frequently search for "CAS 144332-60-5 suppliers," "Cbz-protected amino acid applications," or "N,2-dimethylalanine derivatives in drug design," reflecting its relevance in modern bioconjugation and biopharmaceutical workflows. Its stability under acidic conditions and compatibility with Fmoc/t-Bu strategies further enhance its utility.
From a structural perspective, N-Carbobenzyloxy-N,2-dimethylalanine features a dimethyl-substituted alanine backbone, which influences steric properties and conformational flexibility. This characteristic is pivotal in designing peptide-based therapeutics, particularly for targets requiring enhanced metabolic stability. Recent studies highlight its role in optimizing kinase inhibitors and GPCR modulators, aligning with trends in precision medicine.
In industrial settings, CAS 144332-60-5 is synthesized via carbobenzyloxylation of N,2-dimethylalanine, followed by rigorous purification to meet GMP standards. Quality control protocols emphasize HPLC analysis and chiral purity verification, addressing concerns about "amino acid derivative batch consistency"—a key query among contract manufacturers. The compound’s MSDS-compliant handling ensures safety in laboratory environments.
Emerging applications of N-Carbobenzyloxy-N,2-dimethylalanine include its use in ADC (antibody-drug conjugate) linker chemistry and PROTAC (proteolysis-targeting chimera) development. These cutting-edge domains leverage its orthogonal protection compatibility, a feature often explored in "next-generation peptide engineering" discussions. Additionally, its role in macrocyclization strategies for peptidomimetics underscores its versatility.
Market analysts note rising procurement of CAS 144332-60-5 by CDMOs (Contract Development and Manufacturing Organizations), driven by demand for bespoke peptide APIs. Sustainability-focused innovations, such as green solvent-based synthesis routes, are also gaining traction—addressing queries like "eco-friendly Cbz-amino acid production." Regulatory compliance, including REACH and USP/EP monographs, further solidifies its industrial adoption.
For researchers, troubleshooting guides on "Cbz deprotection challenges in N,2-dimethylalanine derivatives" or "optimizing coupling yields with sterically hindered amino acids" frequently reference this compound. Best practices recommend Pd/C hydrogenolysis or TFAA-mediated cleavage for efficient protecting group removal, ensuring high recovery rates in multistep syntheses.
In summary, N-Carbobenzyloxy-N,2-dimethylalanine (CAS No. 144332-60-5) remains a cornerstone in peptide science, bridging academic inquiry and industrial innovation. Its intersection with biologics development, catalysis research, and material science positions it as a compound of enduring significance in the life sciences landscape.
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